

In-Depth Technical Guide: (1S,2R)-1-methyl-2-propylcyclopentane

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Compound of Interest

Compound Name: 1-Methyl-2-propylcyclopentane

Cat. No.: B14171914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stereochemistry, and potential applications of the chiral cycloalkane, (1S,2R)-**1-methyl-2-propylcyclopentane**. The information is intended for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Core Properties

(1S,2R)-**1-methyl-2-propylcyclopentane**, also known as cis-**1-methyl-2-propylcyclopentane**, is a saturated cyclic hydrocarbon.^{[1][2]} Its structure consists of a five-membered cyclopentane ring substituted with a methyl group and a propyl group on adjacent carbon atoms, with a cis relative stereochemistry. This arrangement results in a chiral molecule. It is described as a colorless liquid with a faint odor, which is insoluble in water but soluble in common organic solvents.^{[1][2]}

Physicochemical Data

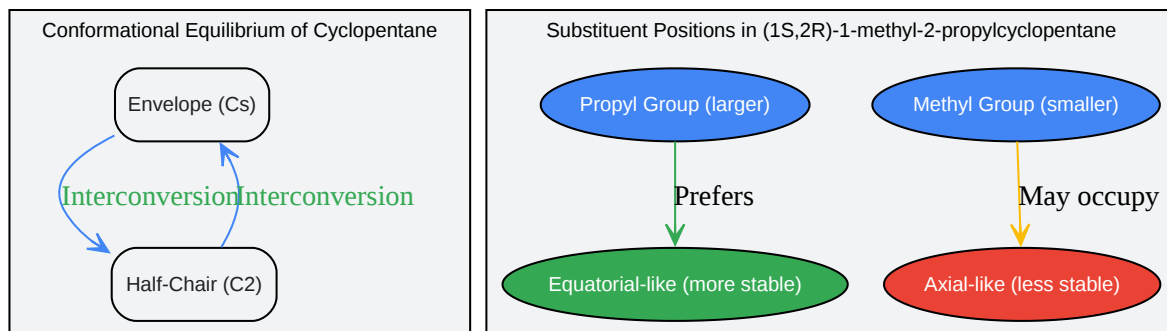
The key quantitative properties of (1S,2R)-**1-methyl-2-propylcyclopentane** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈	[1][2][3]
Molecular Weight	126.2392 g/mol	[1][2][3]
CAS Number	932-43-4	[1][2][3]
Boiling Point	148.858 °C at 760 mmHg	[1][2]
Density	0.775 g/cm ³	[1][2]
Flash Point	30.804 °C	[1][2]
Vapor Pressure	5.256 mmHg at 25°C	[1][2]
Refractive Index	1.426	[1][2]

Stereochemistry and Conformational Analysis

The stereochemical designation (1S,2R) defines the absolute configuration at the two chiral centers of the molecule. The cis relationship between the methyl and propyl groups significantly influences the molecule's three-dimensional shape.

Cyclopentane rings are not planar and exist in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C₂ symmetry).^[1] For 1,2-disubstituted cyclopentanes like (1S,2R)-**1-methyl-2-propylcyclopentane**, the substituents can occupy either axial-like or equatorial-like positions in these conformations. The molecule will predominantly adopt the conformation that minimizes steric interactions between the substituents. In the case of the cis isomer, one substituent will likely be in an axial-like position while the other is in an equatorial-like position in the most stable conformations. The propyl group, being bulkier than the methyl group, will have a stronger preference for the equatorial-like position to minimize steric strain.



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